molecular formula C14H13BrN2OS B2711209 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide CAS No. 773861-05-5

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide

Cat. No. B2711209
CAS RN: 773861-05-5
M. Wt: 337.24
InChI Key: PPBLVABCXRBYRJ-UHFFFAOYSA-N
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Description

“N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a bromophenyl group, and a methylbut-2-enamide group. The exact structure would need to be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The bromine atom on the phenyl ring could undergo nucleophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a halogen. The amide group could form hydrogen bonds, affecting its solubility .

Scientific Research Applications

Thiazolinediones and Derivatives in Medicinal Chemistry

Antimicrobial, Antitumor, and Antidiabetic Agents

Thiazolinediones (TZDs), such as 2,4-Thiazolidinedione (2,4-TZD), showcase a wide range of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. These compounds have been a focal point for structural modifications, leading to the development of various drugs targeting different clinical disorders. The modifications at N-3 and C-5 positions of the TZD nucleus are crucial for enhancing biological activity. Recent advancements have highlighted the synthesis of TZD derivatives as potential therapeutic agents, demonstrating the compound's significance in drug discovery and development (Singh et al., 2022).

Applications in Biochemistry and Molecular Biology

DNA Interaction and Molecular Design

Minor groove binders, such as Hoechst 33258 and its analogues, exemplify the use of thiazole-containing compounds in biochemistry. These compounds bind selectively to the minor groove of DNA, targeting AT-rich sequences. This binding characteristic has applications in chromosome and nuclear staining, flow cytometry, and as a starting point for rational drug design. The understanding of DNA-binding mechanisms provided by these studies aids in the development of new therapeutic agents targeting specific DNA regions (Issar & Kakkar, 2013).

Environmental and Food Safety Research

Methylglyoxal and Food Safety

In the context of food science, research on methylglyoxal, a compound structurally distinct but relevant in the broader scope of chemical safety and degradation, demonstrates the complexity of chemical interactions in food and the environment. This compound, formed from sugar degradation, interacts with amino acids and phenolic compounds, leading to the formation of various adducts. Studies on methylglyoxal highlight the importance of understanding chemical reactions in food processing and their implications for safety and nutritional value (Zheng et al., 2020).

Safety and Hazards

As with any chemical compound, handling “N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices. Specific hazards would depend on the compound’s reactivity and toxicity, which aren’t known without specific experimental data .

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis, and modifying its structure to improve its properties. Given the biological activity of similar thiazole compounds, it could be a candidate for drug development .

properties

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c1-9(2)6-13(18)17-14-16-12(8-19-14)10-4-3-5-11(15)7-10/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBLVABCXRBYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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